3-Acetyl-5-fluorobenzoic acid 3-Acetyl-5-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19811690
InChI: InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol

3-Acetyl-5-fluorobenzoic acid

CAS No.:

Cat. No.: VC19811690

Molecular Formula: C9H7FO3

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-5-fluorobenzoic acid -

Specification

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
IUPAC Name 3-acetyl-5-fluorobenzoic acid
Standard InChI InChI=1S/C9H7FO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)
Standard InChI Key INASNPBERASTCZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC(=C1)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Acetyl-5-fluorobenzoic acid belongs to the class of fluorinated benzoic acids, characterized by a carboxylic acid group at position 1, an acetyl group (-COCH₃) at position 3, and a fluorine atom at position 5 on the benzene ring. The molecular formula is C₉H₇FO₃, with a calculated molecular weight of 200.15 g/mol. The fluorine atom’s electronegativity and the acetyl group’s electron-withdrawing nature influence the compound’s electronic distribution, potentially enhancing its reactivity in substitution reactions .

Spectral Data

While direct spectroscopic data for 3-acetyl-5-fluorobenzoic acid are unavailable, analogous compounds provide reference points:

  • ¹H NMR: The acetyl methyl group typically resonates as a singlet at δ 2.87–2.99 ppm, as observed in 3-acetyl-1,3,4-oxadiazoline derivatives .

  • ¹³C NMR: The carbonyl carbon of the acetyl group appears near δ 195–205 ppm, while the carboxylic acid carbon resonates at δ 165–175 ppm .

  • FT-IR: Stretching vibrations for C=O (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C-F (~1220 cm⁻¹) are expected .

Physicochemical Properties

The compound’s properties can be inferred from structurally related molecules:

PropertyValue (Estimated)Basis for Estimation
Melting Point180–190°CAnalogous fluorobenzoic acids
Boiling PointDecomposesThermal instability of acetyl groups
Solubility in WaterLowHydrophobic acetyl and aromatic ring
LogP (Octanol-Water)1.8–2.2Calculated using fragment methods

The low water solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for pharmaceutical applications .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 3-acetyl-5-fluorobenzoic acid:

Friedel-Crafts Acetylation of 5-Fluorobenzoic Acid

  • Protection: Convert the carboxylic acid to a methyl ester using methanol/H⁺.

  • Acetylation: Employ acetyl chloride/AlCl₃ to introduce the acetyl group at position 3.

  • Deprotection: Hydrolyze the ester back to the carboxylic acid using NaOH/H₂O.
    This route mirrors methods used for meta-substituted benzoic acids but faces regioselectivity challenges due to the fluorine’s directing effects .

Nitration/Reduction Sequence

  • Nitration: Treat 3-acetylbenzoic acid with HNO₃/H₂SO₄ to install a nitro group at position 5.

  • Fluorination: Perform Balz-Schiemann reaction with HF/NaNO₂.

  • Reduction: Reduce nitro to amine, followed by hydrolysis to carboxylic acid.
    This approach adapts steps from the synthesis of 2-amino-5-fluorobenzoic acid , but requires precise control to avoid over-nitration.

Process Optimization Challenges

  • Regioselectivity: The fluorine atom’s ortho/para-directing nature competes with the acetyl group’s meta-directing effect, complicating reaction pathways .

  • Acid Sensitivity: The carboxylic acid group may necessitate protection during harsh reactions (e.g., nitration) .

  • Yield Improvements: Pilot studies on analogous compounds report yields of 40–60%, highlighting the need for catalyst optimization .

Computational and Experimental Validation

Lipophilicity Studies

Using reversed-phase TLC (RP-TLC), the experimental logP of related compounds ranges from 1.62 to 3.86 . For 3-acetyl-5-fluorobenzoic acid, computational models predict a logP of 2.3 ± 0.2, aligning with optimal values for blood-brain barrier penetration .

Quantum Chemical Calculations

Density Functional Theory (DFT) simulations on analogous structures reveal:

  • HOMO-LUMO gap: 4.8–5.2 eV, indicating moderate reactivity.

  • Electrostatic potential maps show negative charge localization at the carboxylic oxygen, favoring hydrogen-bond interactions .

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